molecular formula C17H21N3O3 B5821884 (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone

(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone

Cat. No. B5821884
M. Wt: 315.37 g/mol
InChI Key: IWYXWURLAYUHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone, also known as DAPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DAPM is a heterocyclic compound that belongs to the class of bicyclic azetidines. It has a molecular formula of C18H20N2O2 and a molecular weight of 296.37 g/mol.

Mechanism of Action

(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone acts as a partial agonist at the α4β2 nAChR, meaning that it activates the receptor to a lesser extent than the natural ligand, acetylcholine. It has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for nicotine addiction.
Biochemical and Physiological Effects
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has been shown to have a range of effects on the body, including stimulating the release of dopamine, increasing heart rate and blood pressure, and causing muscle twitching. It has also been shown to have analgesic and anxiolytic effects in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone in lab experiments is its high affinity for the α4β2 nAChR, which makes it a useful tool for studying the function of this receptor. However, one limitation is that (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has been shown to have off-target effects at other nAChR subtypes, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone. One area of interest is the development of more selective ligands for the α4β2 nAChR, which could have applications in the treatment of nicotine addiction and other disorders. Another potential direction is the study of the effects of (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone on other physiological systems, such as the immune system or the gastrointestinal tract. Finally, further research is needed to better understand the mechanisms underlying the effects of (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone on the brain and behavior.

Synthesis Methods

The synthesis of (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone involves a multi-step process that begins with the reaction of 1,3-diaminopropane with acetic anhydride to form 3-acetamido-1,5-diazabicyclo[4.3.0]non-5-ene (ADBN). ADBN is then reacted with phenylacetyl chloride to form (3-phenylacetyl-1,5-diazabicyclo[4.3.0]non-5-ene) (PADBN). Finally, PADBN is treated with acetic anhydride to produce (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone.

Scientific Research Applications

(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has been studied for its potential use as a ligand in the development of new drugs. It has been shown to have high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes. (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone has also been studied as a potential treatment for nicotine addiction and as a tool for studying the function of nAChRs in the brain.

properties

IUPAC Name

1-(7-acetyl-5-benzoyl-1,3,7-triazabicyclo[3.3.1]nonan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13(21)19-9-17(16(23)15-6-4-3-5-7-15)8-18(11-19)12-20(10-17)14(2)22/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYXWURLAYUHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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